Lomofungin is a naturally occurring phenazine antibiotic originally isolated from the fermentation broth of Streptomyces lomondensis var. lomondensis. [, ] It presents as an acidic, olive-yellow crystalline compound. [] Lomofungin exhibits broad-spectrum antimicrobial activity, inhibiting the growth of various pathogenic fungi, yeasts, and both gram-positive and gram-negative bacteria. [] It has been extensively studied for its impact on nucleic acid synthesis, protein synthesis, and enzyme activity in various organisms, including yeasts, bacteria, and mammalian cells.
Lomofungin is a broad-spectrum antibiotic belonging to the phenazine class, primarily synthesized by the actinobacterium Streptomyces lomondensis. It exhibits potent antifungal, antibacterial, and antitumor activities, making it significant in medical and agricultural applications. The compound has been shown to inhibit various biological processes, particularly RNA synthesis in different organisms, including fungi and bacteria .
Lomofungin is derived from Streptomyces lomondensis, a soil-dwelling bacterium known for producing numerous bioactive compounds. The biosynthesis of lomofungin involves a complex gene cluster responsible for its phenazine structure. Whole genome sequencing of this strain has revealed specific genes that contribute to the antibiotic's production .
Lomofungin is classified as a phenazine antibiotic, which is characterized by a fused aromatic system that contributes to its biological activity. It can also be categorized under natural products due to its microbial origin. Its classification extends to its functional roles as an inhibitor of nucleic acid synthesis, specifically targeting RNA polymerases .
The biosynthesis of lomofungin involves several enzymatic steps, primarily orchestrated by the gene cluster identified in Streptomyces lomondensis. Key genes include those responsible for the core phenazine structure and a flavin-dependent monooxygenase (designated as lomo10), which is crucial for hydroxylation at the C-7 position of the compound .
The synthesis process includes:
Lomofungin has a complex molecular structure typical of phenazines, featuring multiple fused rings. The exact molecular formula is C_13H_10N_2O_2S, indicating the presence of nitrogen and sulfur atoms which are integral to its biological activity.
Lomofungin undergoes various chemical reactions that are critical for its activity:
These reactions highlight the compound's ability to interact specifically with enzymes involved in nucleic acid metabolism without broadly affecting other cellular proteins, suggesting a targeted mechanism of action .
Lomofungin's primary mechanism involves:
Studies indicate that lomofungin effectively inhibits RNA polymerases from various organisms, including Escherichia coli and Saccharomyces cerevisiae, demonstrating its broad-spectrum potential against different types of pathogens .
Analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to quantify lomofungin levels in biological samples, highlighting its utility in pharmacological studies .
Lomofungin has several notable applications:
Lomofungin was first isolated in 1969 from the soil bacterium Streptomyces lomondensis by Johnson and Dietz. Initially designated as strain S015, the producing organism was isolated from rhizosphere soil in Shanghai, China. The antibiotic exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as pathogenic fungi, distinguishing it from simpler phenazines known at the time. Early structural analysis identified it as an olive-yellow crystalline compound with a molecular formula of C₁₅H₁₀N₂O₆ (314.25 g/mol) and revealed its unique functionalization pattern, including hydroxyl, formyl, and carbomethoxy groups attached to a phenazine core [2] . Despite its promising antimicrobial properties, industrial applications were limited due to low production titers during fermentation [3].
Streptomyces lomondensis (Type strain ATCC 25299, DSM 41428) is a filamentous soil bacterium phylogenetically classified within the Actinomycetota phylum. Whole-genome sequencing of the high-yielding mutant strain S015 revealed a 23-gene biosynthetic cluster (lphzGFEDCB) responsible for lomofungin production. This cluster includes:
Table 1: Key Genomic Features of S. lomondensis S015
Feature | Description |
---|---|
GenBank Accession | KP721214.1 |
Core Gene Cluster | lphzGFEDCB (7 genes) |
Key Modifying Gene | lomo10 (flavin-dependent monooxygenase) |
Cluster Size | 23 open reading frames |
Precursor | Phenazine-1,6-dicarboxylic acid (PDC) |
Functional characterization confirmed that lomo10 catalyzes C-7 hydroxylation of the phenazine nucleus. Deletion of lomo10 (mutant strain DCC601) abolished lomofungin production and led to accumulation of 1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine, confirming its role in terminal modification [1] [3].
Lomofungin belongs to the carbohydrate-containing phenazine subclass, characterized by a tricyclic phenazine core (C₁₂H₈N₂) with the following functional groups:
Table 2: Structural Features of Lomofungin
Position | Functional Group | Biosynthetic Origin |
---|---|---|
C-1 | Carbomethoxy | Methylation of carboxyl from PDC precursor |
C-4/C-9 | Hydroxyl | Oxidative modifications of phenazine core |
C-6 | Formyl | Incomplete oxidation of hydroxymethyl group |
C-7 | Hydroxyl | Lomo10-mediated hydroxylation |
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